![molecular formula C16H18Cl2N2O2 B2893206 N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide CAS No. 2418705-30-1](/img/structure/B2893206.png)
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide, also known as DCDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCDP is a member of the amide class of compounds and is synthesized using a multistep process that involves several chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide involves the inhibition of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of anandamide, an endocannabinoid that has been shown to have antitumor effects. By inhibiting FAAH, this compound increases the levels of anandamide, which leads to the activation of cannabinoid receptors and subsequent cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer types. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide in lab experiments is its high potency and specificity towards FAAH. This compound has been shown to have a higher affinity towards FAAH than other FAAH inhibitors, making it a useful tool for studying the effects of FAAH inhibition. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide. One of the areas of interest is the development of this compound as a therapeutic agent for various cancer types. Further studies are needed to determine the optimal dosage and administration route for this compound in clinical trials. Additionally, more research is needed to understand the effects of this compound on the endocannabinoid system and its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammation.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of this compound involves a multistep process, and it has been extensively studied for its potential anticancer properties. This compound inhibits FAAH, leading to an increase in anandamide levels and subsequent cell death in cancer cells. This compound has several biochemical and physiological effects, and it is a useful tool for studying the effects of FAAH inhibition. There are several future directions for the research on this compound, including the development of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide involves the reaction of 3,4-dichlorobenzyl cyanide with 4-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound, this compound.
Aplicaciones Científicas De Investigación
N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is the development of this compound as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death in various cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-10(11-4-6-22-7-5-11)16(21)20-15(9-19)12-2-3-13(17)14(18)8-12/h2-3,8,10-11,15H,4-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHUOEIZAXNMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)C(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

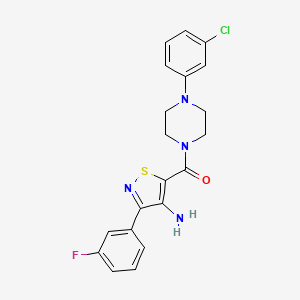
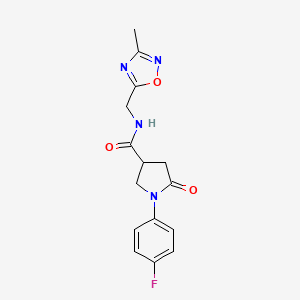
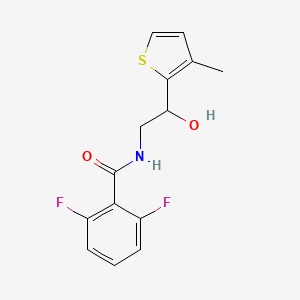
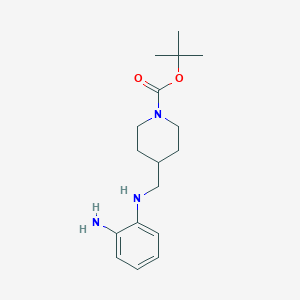
![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)
![[5-(4-Fluorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2893133.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethylidene]amine](/img/structure/B2893136.png)

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)
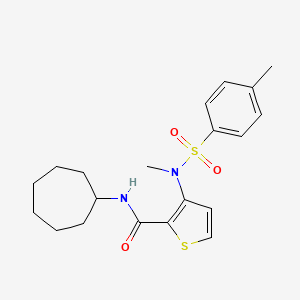
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)